N-(3-methoxyphenyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide
Description
N-(3-Methoxyphenyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 3-methoxyphenyl group and a thiophen-2-yl substituent. Its structure combines aromatic and heterocyclic moieties, which are critical for interactions with biological targets. The methoxyphenyl group may enhance solubility, while the thiophene ring could contribute to π-π stacking interactions in target binding .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-thiophen-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-20-14-5-2-4-13(10-14)17-16(19)18-8-7-12(11-18)15-6-3-9-21-15/h2-6,9-10,12H,7-8,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQTUQQDRTZANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCC(C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid and a halogenated pyrrolidine intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is often introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the pyrrolidine intermediate.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methoxyphenyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing protein-ligand interactions and for use in drug discovery efforts.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The methoxyphenyl and thiophenyl groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(3-[11C]Methoxyphenyl)-4-Trifluoromethylcinnamide (TRPV1 Antagonist)
- Structure : Replaces the thiophene-pyrrolidine core with a cinnamide backbone.
- Activity : High affinity for human TRPV1 receptors (Ki = 18 nM), validated via autoradiography .
- Key Differences : The trifluoromethyl group and cinnamide structure enhance lipophilicity and target binding compared to the thiophene-pyrrolidine scaffold. The absence of a pyrrolidine ring may reduce conformational flexibility.
1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide
- Structure : Features a 5-oxopyrrolidine core with a fluorophenyl and thiadiazole substituent.
- Activity: No explicit data provided, but the thiadiazole group is associated with kinase inhibition in related compounds .
- The thiadiazole moiety may engage in hydrogen bonding, unlike the thiophene in the target compound.
(3S)-3-[[5-(2,4-Dimethylphenyl)Thiophene-2-Carbonyl]-Methylamino]-N-Methyl-N-[(3R)-1-Methylpyrrolidin-3-yl]Pyrrolidine-1-Carboxamide
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)Amino)-6-Morpholinopyridine-4-yl)-4-Methylphenyl)-3-(2,2,2-Trifluoroethyl)Pyrrolidine-1-Carboxamide
- Structure: Contains a trifluoroethyl-pyrrolidine group and morpholinopyridine moiety.
- Activity : Patent data suggest utility in solid-state formulations, emphasizing stability and crystallinity .
- Key Differences: The trifluoroethyl group increases metabolic stability, while the morpholinopyridine substituent may enhance kinase selectivity.
Structural and Functional Analysis
Substituent Effects on Target Binding
- Thiophene vs. Cinnamide : Thiophene’s smaller size and sulfur atom may favor interactions with hydrophobic pockets, whereas cinnamide’s planar structure enables stronger π-π stacking .
- Methoxyphenyl vs. Fluorophenyl : The methoxy group’s electron-donating properties contrast with fluorine’s electronegativity, altering electronic profiles and binding kinetics .
Physicochemical Properties
| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 2.8 | 1 | 4 |
| N-(3-[11C]Methoxyphenyl)-4-Trifluoromethylcinnamide | 3.5 | 1 | 3 |
| 1-(4-Fluorophenyl)-5-Oxopyrrolidine | 1.9 | 2 | 5 |
Crystallographic and Stability Considerations
- The target compound’s pyrrolidine-thiophene core may form weaker hydrogen bonds compared to oxopyrrolidine derivatives, impacting crystal packing and solubility .
- Solid-state formulations of analogs with trifluoroethyl groups demonstrate enhanced stability, suggesting opportunities for derivatization .
Biological Activity
N-(3-methoxyphenyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C16H18N2O2S and a molecular weight of 302.39 g/mol. Its structure features a pyrrolidine core substituted with a methoxyphenyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
Antiviral Properties
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antiviral activity. For instance, related compounds have shown efficacy against viruses such as HIV and hepatitis C. The EC50 values for some derivatives were reported as low as 3.98 μM, indicating potent antiviral effects . Although specific data for this compound is limited, its structural similarities suggest potential antiviral activity.
Antibacterial Activity
Pyrrolidine derivatives have also been investigated for antibacterial properties. Compounds within this class have demonstrated significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values reported between 3.12 and 12.5 μg/mL against Staphylococcus aureus . The specific antibacterial activity of this compound requires further investigation but may follow similar trends given the structural characteristics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : Compounds with similar structures have been shown to inhibit key viral enzymes, potentially disrupting the replication cycle.
- Cellular Interaction : The presence of the thiophene and methoxy groups may enhance interaction with cellular receptors or enzymes, leading to altered cellular signaling pathways.
- Cytotoxicity : Some derivatives exhibit cytotoxic effects on cancer cells, which could be explored further for anticancer applications.
Study 1: Antiviral Activity Assessment
In a comparative study of pyrrolidine derivatives, this compound was evaluated alongside other compounds for its antiviral efficacy against HIV. Results indicated that compounds with similar structural motifs exhibited EC50 values ranging from 0.26 μM to 3.98 μM, suggesting that the target compound may also possess significant antiviral properties .
Study 2: Antibacterial Evaluation
A series of pyrrolidine derivatives were tested for their antibacterial activity against common pathogens. The results showed promising MIC values for compounds featuring thiophene rings, suggesting that this compound could exhibit similar antibacterial effects .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
